4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid
Overview
Description
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfanyl donor reacts with the intermediate compound.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the triazino-benzoxazepine core, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazino-benzoxazepine core.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol
- methyl 4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate
- 2-ethoxy-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol
Uniqueness
4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-15-6-8-16(9-7-15)14-33-25-27-23-21(28-29-25)19-4-2-3-5-20(19)26-22(32-23)17-10-12-18(13-11-17)24(30)31/h2-13,22,26H,14H2,1H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSUWKILGVFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)C(=O)O)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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